methyl (2S,4R,5R)-2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
CAS No.:
Cat. No.: VC13327515
Molecular Formula: C24H33NO16
Molecular Weight: 591.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H33NO16 |
|---|---|
| Molecular Weight | 591.5 g/mol |
| IUPAC Name | methyl (2S,4R,5R)-2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
| Standard InChI | InChI=1S/C24H33NO16/c1-11(26)35-9-18(38-14(4)29)21(39-15(5)30)22-20(25-19(32)10-36-12(2)27)17(37-13(3)28)8-24(41-22,23(33)34-7)40-16(6)31/h17-18,20-22H,8-10H2,1-7H3,(H,25,32)/t17-,18-,20-,21-,22?,24-/m1/s1 |
| Standard InChI Key | YVLNEPRLKNKBFL-WWNOFTTDSA-N |
| Isomeric SMILES | CC(=O)OC[C@H]([C@H](C1[C@@H]([C@@H](C[C@@](O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Structural Overview
This compound belongs to the class of acylated sugar derivatives. Its structure is characterized by:
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Core Sugar Framework: A six-membered oxane ring (a cyclic ether) with multiple stereogenic centers.
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Acetylation: The presence of multiple acetyl groups (-COCH₃) attached to hydroxyl and amine functionalities.
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Amide Bond: A functional group indicating potential biological activity.
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Carboxylic Ester: A methyl ester group that contributes to its solubility and reactivity.
The stereochemistry at the chiral centers (2S, 4R, 5R, etc.) is critical for its bioactivity and interactions with enzymes or receptors.
Synthesis
The synthesis of this compound typically involves:
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Starting Material: A sugar derivative such as glucose or mannose.
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Acetylation Reactions: Using acetic anhydride in the presence of a catalyst to introduce acetyl groups.
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Amide Formation: Coupling with an acylating agent to form the amide bond.
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Purification: Techniques like recrystallization or chromatography are used to isolate the product.
Potential Applications
This compound's structure suggests several areas of interest:
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Pharmaceuticals:
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The ester and amide functionalities are common in prodrugs designed for improved bioavailability.
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Its sugar backbone may allow it to interact with carbohydrate-processing enzymes or lectins.
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Biochemical Research:
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It can serve as a model compound for studying enzymatic hydrolysis or acetylation processes.
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Its stereochemistry makes it a candidate for investigating chiral recognition in biological systems.
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Material Science:
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Acetylated sugars are sometimes used in biodegradable polymers or coatings due to their chemical properties.
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Biological Activity
Though specific data on this compound's activity is limited, similar molecules exhibit:
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Enzyme Inhibition: Acetylated sugars can inhibit glycosidases.
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Antimicrobial Properties: Amides and esters in sugar derivatives often show antibacterial or antifungal activity.
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Drug Delivery Potential: The ester groups might allow controlled hydrolysis in vivo.
Challenges and Limitations
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Stability:
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Acetyl groups are susceptible to hydrolysis under acidic or basic conditions.
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The methyl ester may also be prone to enzymatic cleavage.
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Synthesis Complexity:
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Achieving high stereoselectivity during synthesis is challenging due to the multiple chiral centers.
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Biological Testing:
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Further studies are required to confirm its bioactivity and safety profile.
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Research Directions
Future studies could focus on:
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Developing derivatives with modified acetylation patterns to enhance stability or activity.
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Exploring its interaction with specific enzymes like glycosidases or amidases.
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Investigating its pharmacokinetics and potential as a prodrug.
This compound represents an intersection of synthetic organic chemistry and potential biomedical applications, warranting further exploration in both fields for practical uses and fundamental understanding.
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